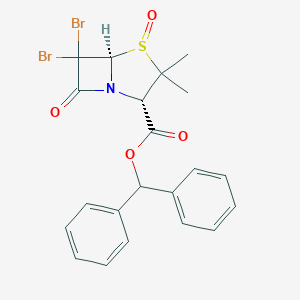
2-Iodobenzylzinc bromide
Vue d'ensemble
Description
Introduction 2-Iodobenzylzinc bromide is a versatile organozinc reagent used in organic synthesis for constructing complex molecules through various coupling reactions. It is particularly notable for its role in the synthesis of functionalized p-substituted benzenes, showcasing its utility in forming bonds with a range of electrophiles under Barbier conditions (Harada, T., Kaneko, T., Fujiwara, T., & Oku, A., 1998).
Synthesis Analysis The synthesis of 2-Iodobenzylzinc bromide involves the reaction of lithium trialkylzincates with p-iodobenzyl methanesulfonate, followed by a 1,2-migration of the resulting arylzincates. This process demonstrates the reagent's capability in engaging with electrophiles like aldehydes, ketones, and acyl chlorides for the synthesis of diverse organic compounds (Harada et al., 1998).
Molecular Structure Analysis Although specific molecular structure analysis of 2-Iodobenzylzinc bromide is not detailed in the provided research, similar organozinc compounds have been studied for their crystal structures and electronic properties, which often involve complex interactions with ligands and solvents that stabilize the organometallic framework (Betz, R., & Klüfers, P., 2007).
Chemical Reactions and Properties 2-Iodobenzylzinc bromide participates in a variety of chemical reactions, including three-component coupling and cross-coupling reactions. It is used to generate benzylzinc reagents for subsequent reactions with electrophiles, highlighting its versatility in organic synthesis (Harada et al., 1998).
Physical Properties Analysis The physical properties of 2-Iodobenzylzinc bromide, such as solubility, boiling point, and melting point, are essential for its application in synthesis. These properties are influenced by its molecular structure and the presence of the iodine and zinc atoms, which affect its reactivity and stability in organic solvents.
Chemical Properties Analysis The chemical properties of 2-Iodobenzylzinc bromide, including its reactivity with various electrophiles and its participation in Barbier-type reactions, underscore its utility in organic chemistry. Its ability to act as both a nucleophile and electrophile in different chemical environments makes it a valuable tool for the synthesis of complex organic molecules (Harada et al., 1998).
Applications De Recherche Scientifique
2-Hydroxy-5-nitrobenzyl bromide, a related compound, is effective for modifying tryptophan residues in membrane proteins, which aids in the separation of modified and unmodified molecules and allows for the bleaching of modified molecules. This application is significant in the study of membrane proteins (Sabés, Torres, Duñach, & Padrós, 1988).
I-125 and I-123 labelled iodobenzyl bromide, which is similar in structure to 2-Iodobenzylzinc bromide, has been used in a rapid, high-yielding process for radiolabelling biologically important molecules. This has potential applications in nuclear medicine and biochemical research (Wilson, Dannals, Ravert, Burns, & Wagner, 1986).
A study on a novel 1,2-migration of arylzincates bearing a leaving group at the benzylic position, including compounds like p-iodobenzyl derivatives, has shown potential applications in organic synthesis and catalysis, leading to functionalized p-substituted benzenes (Harada, Kaneko, Fujiwara, & Oku, 1998).
Modification of tryptophan residues in human haptoglobin type 2-1 with compounds like 2-hydroxy-5-nitrobenzyl bromide has been shown to significantly reduce interaction with hemoglobin and antibody binding, resulting in highly specific antibodies. This suggests potential applications in immunology and biochemistry (Katnik & Dobryszycka, 1978).
The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) with tryptophan ethyl ester has revealed its potential as an environmental probe due to its hydrophobic affinity and specificity for tryptophan in proteins, indicating its utility in biochemical and environmental studies (Loudon & Koshland, 1970).
Safety and Hazards
2-Iodobenzylzinc bromide is classified as a flammable liquid (Category 2), and it’s harmful if swallowed (Acute Tox. 4 Oral). It causes serious eye irritation (Eye Irrit. 2) and may cause respiratory irritation. It’s also suspected of causing cancer (Carc. 2) . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray and advises wearing protective gloves/clothing and eye/face protection .
Propriétés
IUPAC Name |
bromozinc(1+);1-iodo-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCPHMNGJRYJGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1I.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobenzylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)




![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)


![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)

![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)

